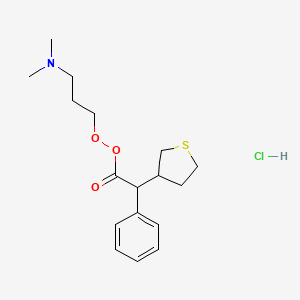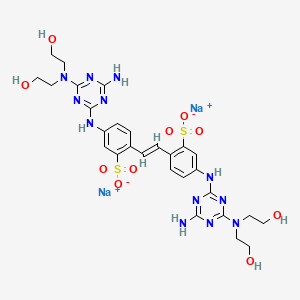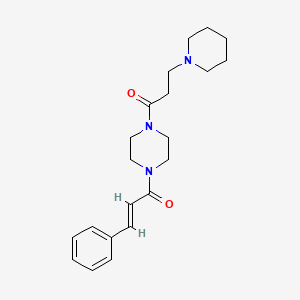
1-(3-Piperidinopropionyl)-4-cinnamoylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Piperidinopropionyl)-4-Cinnamoylpiperazin ist eine komplexe organische Verbindung, die zur Klasse der Piperazinderivate gehört. Sie zeichnet sich durch das Vorhandensein eines Piperidinrings und einer Cinnamoylgruppe aus, die an einem Piperazin-Kern gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(3-Piperidinopropionyl)-4-Cinnamoylpiperazin beinhaltet typischerweise die Reaktion von 3-Piperidinpropionsäure mit 4-Cinnamoylpiperazin unter spezifischen Bedingungen. Die Reaktion wird üblicherweise in Gegenwart eines Kupplungsmittels wie N,N'-Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) in einem organischen Lösungsmittel wie Dichlormethan durchgeführt. Das Reaktionsgemisch wird mehrere Stunden bei Raumtemperatur gerührt, um eine vollständige Umsetzung zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute der Synthese verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
1-(3-Piperidinopropionyl)-4-Cinnamoylpiperazin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid zu entsprechenden oxidierten Produkten oxidiert werden.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch Nucleophile ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Piperazinderivaten.
Wissenschaftliche Forschungsanwendungen
1-(3-Piperidinopropionyl)-4-Cinnamoylpiperazin hat Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung gefunden:
Chemie: Als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Auf seine möglichen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Aufgrund seiner Fähigkeit, mit biologischen Zielstrukturen zu interagieren, wird es als potenzieller Wirkstoffkandidat untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt, wie z. B. Polymere und Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von 1-(3-Piperidinopropionyl)-4-Cinnamoylpiperazin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren. Beispielsweise kann sie bestimmte Enzyme hemmen oder aktivieren, was zu Veränderungen in zellulären Prozessen führt. Die genauen Pfade und Zielstrukturen hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 1-(3-Piperidinopropionyl)-4-cinnamoylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-(3-Piperidinopropionyl)-4-(2-Hydroxy-3-chloropropyl)piperazin
- 1-(3-Piperidinopropionyl)-4-(4-Methoxyphenyl)piperazin
Einzigartigkeit
1-(3-Piperidinopropionyl)-4-Cinnamoylpiperazin ist einzigartig aufgrund des Vorhandenseins der Cinnamoylgruppe, die spezifische chemische und biologische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
110187-50-3 |
|---|---|
Molekularformel |
C21H29N3O2 |
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C21H29N3O2/c25-20(10-9-19-7-3-1-4-8-19)23-15-17-24(18-16-23)21(26)11-14-22-12-5-2-6-13-22/h1,3-4,7-10H,2,5-6,11-18H2/b10-9+ |
InChI-Schlüssel |
QGMQFJZGICNURN-MDZDMXLPSA-N |
Isomerische SMILES |
C1CCN(CC1)CCC(=O)N2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3 |
Kanonische SMILES |
C1CCN(CC1)CCC(=O)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



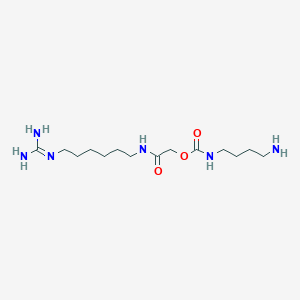

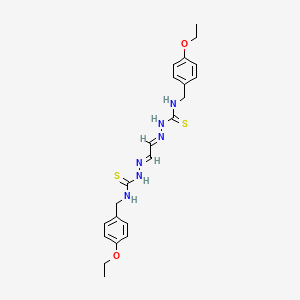
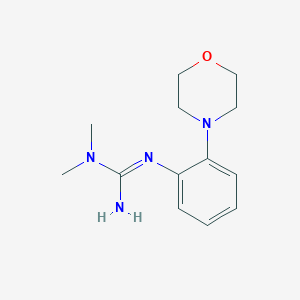
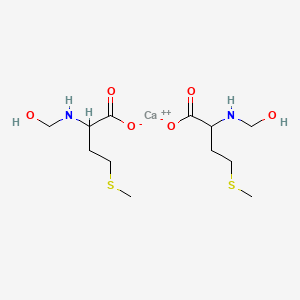


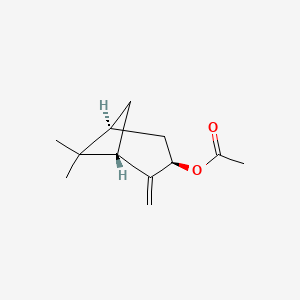
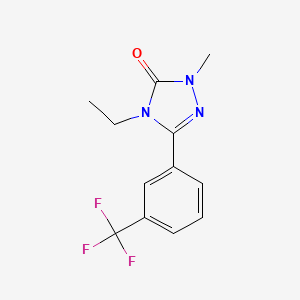
![9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol;(Z)-but-2-enedioic acid](/img/structure/B12754612.png)

